molecular formula C13H19NO3 B291323 N-(3,4-dimethoxyphenyl)pentanamide

N-(3,4-dimethoxyphenyl)pentanamide

Cat. No. B291323
M. Wt: 237.29 g/mol
InChI Key: LKTACGFAIMHOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)pentanamide, commonly known as DMPA, is a chemical compound that belongs to the class of amides. It is a white crystalline solid with a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol. DMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of DMPA is not fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the central nervous system. DMPA has been shown to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of seizures. It has also been reported to inhibit the activity of voltage-gated sodium channels, leading to the reduction of pain and inflammation.
Biochemical and Physiological Effects
DMPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to the reduction of inflammation. DMPA has also been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, leading to the protection of cells from oxidative damage. Moreover, DMPA has been reported to enhance the levels of antioxidant enzymes, such as SOD and CAT, leading to the enhancement of cellular defense mechanisms.

Advantages and Limitations for Lab Experiments

DMPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar biological activities. However, DMPA has some limitations, including its low solubility in water, which can limit its use in aqueous-based assays. Moreover, DMPA has a relatively short half-life, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for the research on DMPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the structure-activity relationship of DMPA to identify more potent and selective analogs. Moreover, the potential use of DMPA as a scaffold for the development of new drugs targeting various diseases, such as cancer and Alzheimer's disease, should be further explored. Finally, the in vivo efficacy and safety of DMPA should be investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)pentanamide, or DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, drug discovery, and neuroscience. Its synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product. DMPA has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of DMPA involves the reaction between 3,4-dimethoxybenzaldehyde and 1-pentanamine in the presence of a suitable catalyst and solvent. The reaction proceeds through a condensation reaction, followed by a reduction step, resulting in the formation of DMPA. This synthesis method has been optimized and improved over the years, leading to high yields and purity of the final product.

Scientific Research Applications

DMPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. DMPA has also been investigated for its potential use as a scaffold for the development of new drugs targeting various diseases, such as cancer and Alzheimer's disease.

properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)pentanamide

InChI

InChI=1S/C13H19NO3/c1-4-5-6-13(15)14-10-7-8-11(16-2)12(9-10)17-3/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

LKTACGFAIMHOTC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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